2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol
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Overview
Description
2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitro group, a sulfone group, and a benzothiophene moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and sulfur.
Oxidation: The sulfone group is introduced by oxidizing the thioether group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation: The final step involves the reaction of the benzothiophene derivative with 2-chloroethanol in the presence of a base such as sodium hydroxide to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and oxidation steps, ensuring better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfone group can engage in nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]acetic acid
- **2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]propane-1,3-diol
Uniqueness
Compared to similar compounds, 2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydroxyl group allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c12-3-4-17-9-6-18(15,16)10-5-7(11(13)14)1-2-8(9)10/h1-2,5,9,12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAITYNRCKZPST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381339 |
Source
|
Record name | 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-70-0 |
Source
|
Record name | 2-[(2,3-Dihydro-6-nitro-1,1-dioxidobenzo[b]thien-3-yl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Hydroxyethyl)sulfanyl]-6-nitro-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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